
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. The exact methods for synthesizing this compound can vary, but typically involve a series of chemical reactions that include the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output. The industrial production methods also emphasize safety and environmental considerations, ensuring that the processes are sustainable and comply with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being carried out.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Medicine: The compound could be investigated for its potential therapeutic effects or as a diagnostic tool.
Industry: this compound may be utilized in the development of new materials or as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one include those with comparable chemical structures or functional groups. Examples of such compounds can be found in the PubChem database, where they are listed based on their structural similarity.
Uniqueness
This compound is unique due to its specific chemical structure and the particular properties it exhibits. This uniqueness makes it valuable for certain applications where other compounds may not be as effective or suitable.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study for chemists, biologists, medical researchers, and industrial scientists alike.
Propiedades
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-6-7(2)14-12(15-11(6)18)17-10(13)5-9(16-17)8-3-4-8/h5,8H,3-4,13H2,1-2H3,(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEXCUAYJCHVTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)N2C(=CC(=N2)C3CC3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)N2C(=CC(=N2)C3CC3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


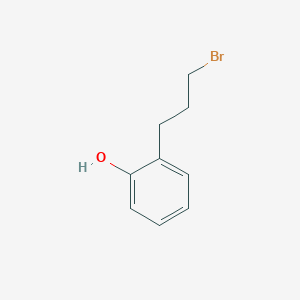

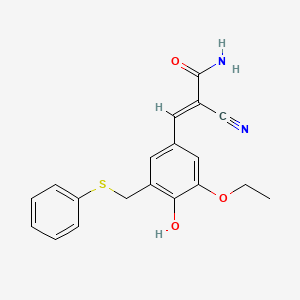
![methyl 3-[1-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanoate](/img/structure/B7856551.png)
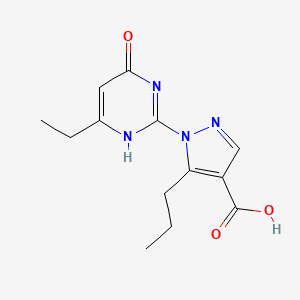
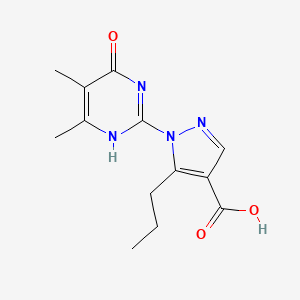
![2-[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-diaza-8-azoniaspiro[4.5]decan-8-yl]acetate](/img/structure/B7856575.png)
![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B7856589.png)
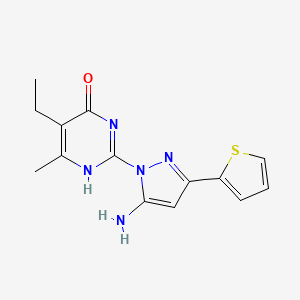
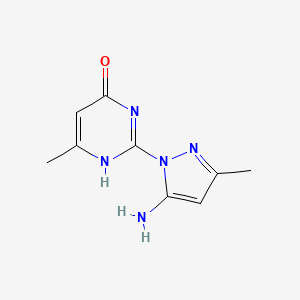

![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7856615.png)
